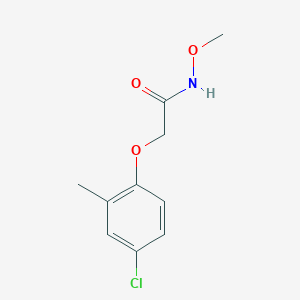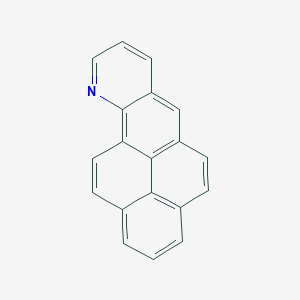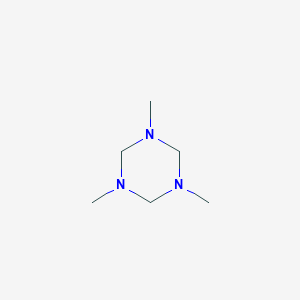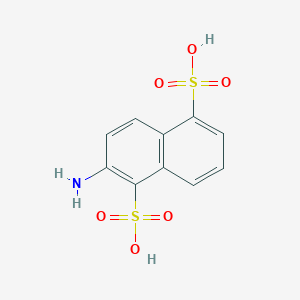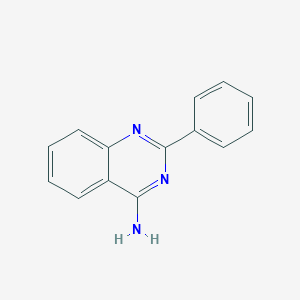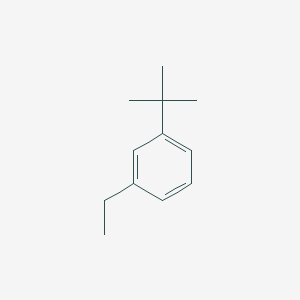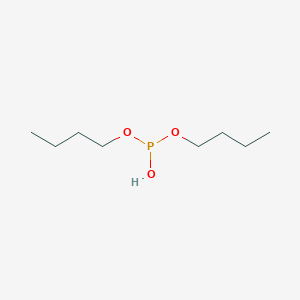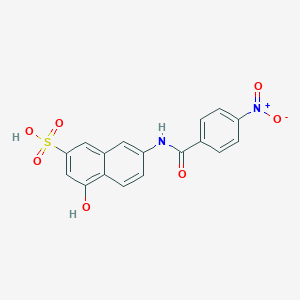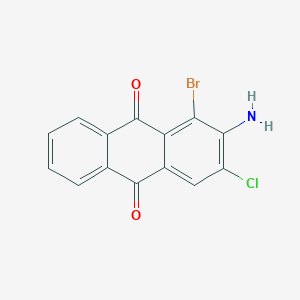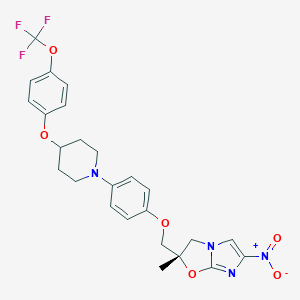
Énantionmère de la délamanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delamanid is a medication used to treat multidrug-resistant tuberculosis. It belongs to the nitro-dihydro-imidazooxazole class of compounds and works by inhibiting the synthesis of mycolic acids, which are essential components of the bacterial cell wall . The enantiomers of delamanid refer to the two mirror-image forms of the compound, which can have different biological activities and properties.
Applications De Recherche Scientifique
Delamanid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the synthesis and reactivity of nitroimidazole derivatives . In biology, delamanid is used to investigate the mechanisms of drug resistance in Mycobacterium tuberculosis and to develop new strategies for combating multidrug-resistant infections . In medicine, delamanid is an essential component of treatment regimens for multidrug-resistant tuberculosis, providing an effective option for patients who do not respond to conventional therapies . In industry, delamanid is used in the development of new pharmaceutical formulations and drug delivery systems to improve its bioavailability and therapeutic efficacy .
Mécanisme D'action
Target of Action
Delamanid, also known as (2S)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole, primarily targets the synthesis of methoxy-mycolic and keto-mycolic acid, which are essential components of the cell wall of Mycobacterium tuberculosis .
Mode of Action
Delamanid is a prodrug that is activated by a nitroreductase encoded by the deazaflavin (F420)-dependent nitroreductase (ddn) gene in Mycobacterium tuberculosis. The activated form of delamanid inhibits the synthesis of methoxy- and keto-mycolic acid, disrupting the integrity of the bacterial cell wall .
Biochemical Pathways
The inhibition of methoxy- and keto-mycolic acid synthesis disrupts the mycolic acid biosynthesis pathway, a crucial process for the survival and virulence of Mycobacterium tuberculosis. This disruption leads to the elimination of the bacteria .
Pharmacokinetics
Delamanid’s pharmacokinetics are characterized by a one-compartment disposition model with transit compartment absorption (mean absorption time of 1.45 h) and linear elimination. The predicted terminal half-life values for delamanid and its main metabolite DM-6705 are 15.1 h and 7.8 days, respectively .
Result of Action
The action of delamanid results in substantial inhibition of the biosynthesis of the bacterial cell wall, leading to the elimination of Mycobacterium tuberculosis . It has shown greater in vitro antibacterial activity against multidrug-resistant and extensively drug-resistant tuberculosis strains compared to other drugs .
Action Environment
The efficacy of delamanid can be influenced by various environmental factors. For instance, it has been reported that delamanid can cure visceral leishmaniasis in mice when applied orally at doses that might be achievable in human patients . Furthermore, the rapid acquisition of delamanid resistance observed in certain environments emphasizes the need for appropriate use of new drugs and underlines the significance of drug resistance surveillance .
Analyse Biochimique
Biochemical Properties
Delamanid enantiomer plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules in the mycobacteria F420 system . The compound is a prodrug that requires biotransformation via the mycobacterial F420 coenzyme system, including the deazaflavin dependent nitroreductase (Rv3547), to mediate its antimycobacterial activity . It also interacts with human serum albumin (HSA), as revealed by fluorescence spectroscopy, circular dichroism (CD), surface plasmon resonance (SPR), and molecular docking simulation .
Cellular Effects
Delamanid enantiomer has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of methoxy and keto mycolic acid (MA), which plays a pivotal role in the survival of Mycobacterium tuberculosis . The compound also exerts its effects on cell signaling pathways and gene expression . It has been reported to suppress the expression of CXCL10 in MDR-TB patients .
Molecular Mechanism
The mechanism of action of Delamanid enantiomer involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules and enzyme inhibition . Upon activation, the radical intermediate formed between delamanid and desnitro-imidazooxazole derivative 5 mediates antimycobacterial actions via inhibition of methoxy-mycolic and keto-mycolic acid synthesis, leading to depletion of mycobacterial cell wall components and destruction of the mycobacteria .
Metabolic Pathways
Delamanid enantiomer is involved in the metabolic pathways of Mycobacterium tuberculosis. It inhibits the synthesis of methoxy and keto mycolic acid (MA) through the mycobacteria F420 system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of delamanid involves multiple steps, starting from readily available starting materials. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of delamanid involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-pressure homogenization and spray-drying are used to produce delamanid in a form suitable for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions: Delamanid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its activation and metabolism in the body .
Common Reagents and Conditions: Common reagents used in the reactions involving delamanid include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of organic solvents and specific temperatures to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of delamanid include its active metabolites, which are responsible for its antibacterial activity. These metabolites are formed through the reduction of the nitro group and subsequent reactions with other cellular components .
Comparaison Avec Des Composés Similaires
Delamanid is unique among nitroimidazole derivatives due to its specific mechanism of action and its effectiveness against multidrug-resistant tuberculosis. Similar compounds include pretomanid and metronidazole, which also belong to the nitroimidazole class but have different mechanisms of action and clinical applications . Pretomanid, for example, is used in combination with other drugs to treat extensively drug-resistant tuberculosis, while metronidazole is primarily used to treat anaerobic bacterial infections .
Propriétés
IUPAC Name |
(2S)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAOLTSRNUSPPH-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4-aminophenyl)azo]phenol](/img/structure/B85512.png)
![Hydron;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol;chloride](/img/structure/B85515.png)
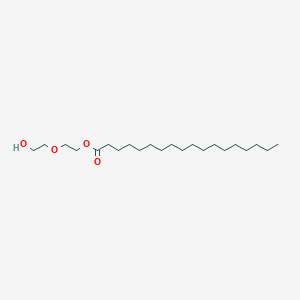
![[(3S,3aS,5aR,5bR,6S,7aS,11aS,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-6-yl] acetate](/img/structure/B85517.png)
